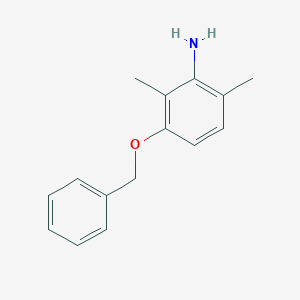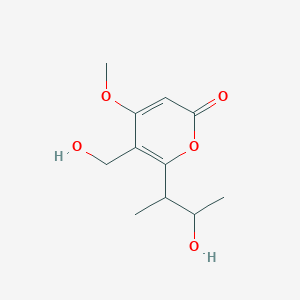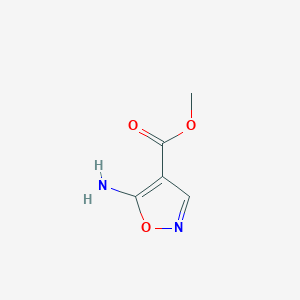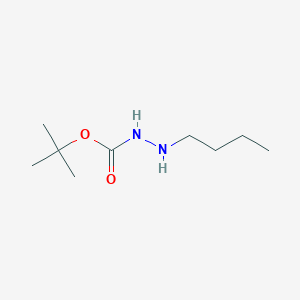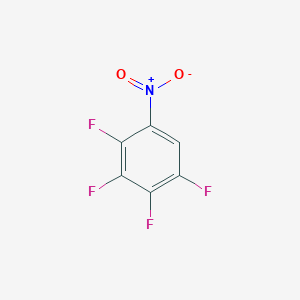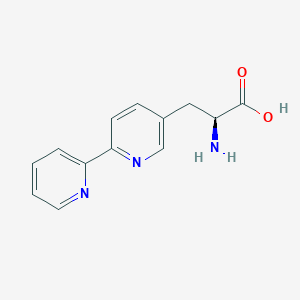
3-(2,2'-Bipyridin-5-Yl)-L-Alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2'-Bipyridin-5-Yl)-L-Alanine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a derivative of alanine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
作用機序
The mechanism of action of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine is based on its ability to chelate metal ions such as copper, iron, and zinc. This compound forms stable complexes with these metal ions, which can affect the activity of enzymes and proteins that require these metals for their function. For example, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, by chelating the iron ions required for its function.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine are dependent on its concentration and the specific metal ions present in the system. At low concentrations, this compound can enhance the activity of certain enzymes and proteins by providing the necessary metal ions. At higher concentrations, however, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine can inhibit the activity of these same enzymes and proteins by chelating the metal ions required for their function. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the balance of metal ions in the cell.
実験室実験の利点と制限
One advantage of using 3-(2,2'-Bipyridin-5-Yl)-L-Alanine in lab experiments is its ability to selectively chelate specific metal ions, which can be useful for studying the role of these ions in biological systems. However, one limitation of this compound is its potential toxicity at high concentrations, which can affect the viability of cells and organisms.
将来の方向性
There are several future directions for research on 3-(2,2'-Bipyridin-5-Yl)-L-Alanine. One area of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the investigation of its potential applications in drug delivery and biosensors. Furthermore, the study of the interactions between 3-(2,2'-Bipyridin-5-Yl)-L-Alanine and specific metalloproteins can provide insights into the role of metal ions in biological processes. Overall, the potential applications of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine in various fields of research make it a promising compound for future studies.
合成法
The synthesis of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine involves the reaction of alanine with 2,2'-bipyridine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to possess anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. In biochemistry, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been used as a probe to study metalloproteins and their interactions with metal ions. In biotechnology, this compound has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and biosensors.
特性
CAS番号 |
146581-79-5 |
|---|---|
製品名 |
3-(2,2'-Bipyridin-5-Yl)-L-Alanine |
分子式 |
C₁₃H₁₅Cl₂N₃O₂ |
分子量 |
243.26 g/mol |
IUPAC名 |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1 |
InChIキー |
VWTQURBMIRJISI-JTQLQIEISA-N |
異性体SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
外観 |
Off-White to Light Yellow SolidPurity:95% |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



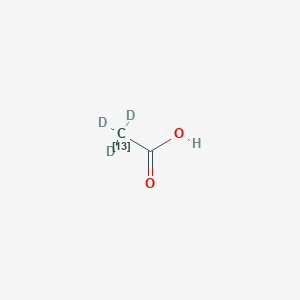
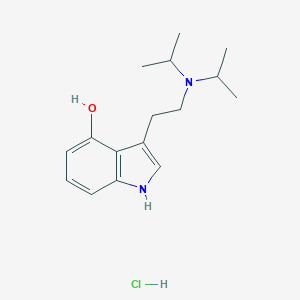
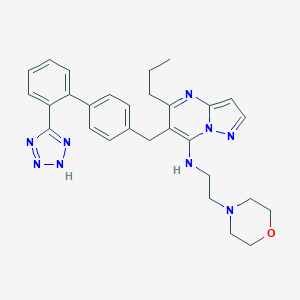
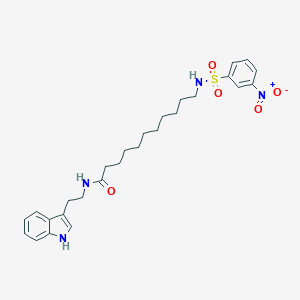
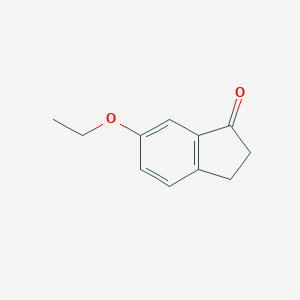
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
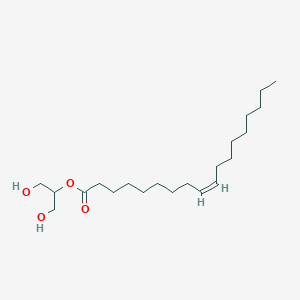
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
